Cyclopentene, 1-bromo-2-methyl-(9CI)

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property

Cyclopentene, 1-bromo-2-methyl-(9CI), with CAS Number 133302-95-1, is a low molecular weight (161.04 g/mol) cyclic vinyl bromide. Its structure features a bromine atom and a methyl group substituted on a cyclopentene ring.

Molecular Formula C6H9Br
Molecular Weight 161.04 g/mol
CAS No. 133302-95-1
Cat. No. B160654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentene, 1-bromo-2-methyl-(9CI)
CAS133302-95-1
SynonymsCyclopentene, 1-bromo-2-methyl- (9CI)
Molecular FormulaC6H9Br
Molecular Weight161.04 g/mol
Structural Identifiers
SMILESCC1=C(CCC1)Br
InChIInChI=1S/C6H9Br/c1-5-3-2-4-6(5)7/h2-4H2,1H3
InChIKeyNEDZFKVJIOXYIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing Cyclopentene, 1-bromo-2-methyl-(9CI) (CAS 133302-95-1): A Cyclic Vinyl Bromide Building Block


Cyclopentene, 1-bromo-2-methyl-(9CI), with CAS Number 133302-95-1, is a low molecular weight (161.04 g/mol) cyclic vinyl bromide [1]. Its structure features a bromine atom and a methyl group substituted on a cyclopentene ring [1]. This compound belongs to the class of cycloalkenyl halides, which are distinct from their saturated alkyl halide counterparts due to the presence of an endocyclic double bond, conferring unique reactivity profiles applicable in cross-coupling and cycloaddition chemistries [2].

Why 1-Bromo-2-methylcyclopentane Cannot Substitute Cyclopentene, 1-bromo-2-methyl-(9CI) in Synthesis


Substituting a cyclic vinyl bromide like Cyclopentene, 1-bromo-2-methyl-(9CI) with its saturated analog, 1-bromo-2-methylcyclopentane (CAS 31201-11-3), is not feasible for many key applications due to fundamental differences in reactivity. The vinylic C(sp2)-Br bond in the target compound is significantly less reactive in SN1/SN2 pathways compared to the alkyl C(sp3)-Br bond in the analog, but it is capable of undergoing oxidative addition with transition metal catalysts, a critical first step in cross-coupling reactions . This mechanistic distinction enables the construction of complex molecular frameworks, such as the dicyclopenta[a,d]cyclooctene core, which are inaccessible via the nucleophilic substitution and elimination pathways that dominate the chemistry of 1-bromo-2-methylcyclopentane .

Quantitative Differentiation Guide for Cyclopentene, 1-bromo-2-methyl-(9CI) Versus Analogs


Molecular Weight & Saturation: Differentiating a Vinyl from Alkyl Bromide Building Block

The target compound is a cycloalkenyl (vinyl) bromide with a molecular weight of 161.04 g/mol, which is 2.02 g/mol less than the saturated analog 1-bromo-2-methylcyclopentane (163.06 g/mol) [1]. This difference results from the presence of a double bond, which reduces the hydrogen count by two [1]. The presence of the double bond fundamentally alters the electronic structure and reactivity, creating an sp2-hybridized carbon-bromine bond as opposed to the sp3 bond in the analog.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property

Lipophilicity Prediction: Computed XLogP3 Trend for the Cyclopentene Scaffold

The predicted lipophilicity (XLogP3-AA) for Cyclopentene, 1-bromo-2-methyl-(9CI) is 2.1, compared to a predicted XLogP3 of 2.9 for 1-bromo-2-methylcyclopentane [1]. This 0.8 log unit decrease indicates that the vinyl bromide is measurably less lipophilic than its saturated counterpart, a consequence of the added double bond.

ADME Optimization Lead Optimization Lipophilicity

Spectroscopic Confirmation: Structural Validation via ChemSpider Predicted Boiling Point

The structural identity of Cyclopentene, 1-bromo-2-methyl-(9CI) can be confirmed by its predicted boiling point of 157.2±19.0 °C at 760 mmHg . This value is distinct from that of its regioisomer, 1-(bromomethyl)-2-methylcyclopentene, which has a predicted boiling point of 163.3±19.0 °C, a difference of approximately 6 °C . While values for other direct comparators are not available from authoritative sources, this data provides a key differentiator from a structurally similar compound.

Analytical Chemistry Quality Control Synthetic Chemistry

Reactivity in Complex Molecule Synthesis: Anionic Oxy-Cope Rearrangement for the Ceroplastin Core

In a study on the total synthesis of the ceroplastin sesterterpene core, Cyclopentene, 1-bromo-2-methyl-(9CI) was specifically synthesized in a three-step sequence from 2-methylcyclopentanone and used as a key intermediate . When this vinyl bromide was converted to a cyclopentenyl anion and added to a bicyclic ketone, the subsequent anionic oxy-Cope rearrangement proceeded with full stereocontrol due to the substrate's sp2 character . This stands in contrast to reactions with its saturated analog, which is reported to show only [1,3]-sigmatropy under analogous conditions .

Total Synthesis Terpenoid Chemistry Stereoselective Synthesis

Validated Application Scenarios for Cyclopentene, 1-bromo-2-methyl-(9CI) Based on Quantitative Evidence


Synthesis of Fused 5-8-5 Polycyclic Cores in Terpenoid Natural Products

Researchers undertaking the total synthesis of sesterterpenes or diterpenes containing a dicyclopenta[a,d]cyclooctene core should prioritize this vinyl bromide for its demonstrated ability to participate in stereocontrolled anionic oxy-Cope rearrangements, a reactivity that is mechanistically impossible for the saturated alkyl bromide analog . The resulting cyclooctene ring is formed with predictable stereochemistry, a critical requirement for the synthesis of stereochemically complex natural products like ceroplastins.

Cross-Coupling Partner for Consecutive C-C Bond Forming Reactions

Due to its vinylic bromide functionality, this compound is an ideal substrate for sequential synthetic strategies. As demonstrated in the synthesis of 2,5-disubstituted pyridines from related 1-bromocyclopentene derivatives, a vinyl bromide moiety can first undergo a palladium-catalyzed cross-coupling (e.g., Suzuki) and then a subsequent oxidation (ozonolysis) to reveal a 1,4-diketone equivalent [1]. Such a dual-reactivity pathway is not accessible with alkyl bromides, making this compound a strategic choice for building complex heterocycles from simple starting materials.

Fragment-Based Drug Discovery Requiring Specific Lipophilicity Vector

In a fragment-based drug discovery context, the choice between a saturated and unsaturated cyclopentane core can be critical for fine-tuning physicochemical properties. The computed XLogP3 value of 2.1 for Cyclopentene, 1-bromo-2-methyl-(9CI) offers a quantifiable 0.8 log unit reduction in lipophilicity compared to its saturated counterpart (XLogP3 = 2.9) [2]. When a project's design hypothesis demands lowering LogP to improve solubility or reduce metabolic clearance, this vinyl bromide becomes a structurally aligned, data-supported selection over the more lipophilic alkyl bromide.

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